
4-(1-吡咯烷基)哌啶
描述
4-(1-Pyrrolidinyl)piperidine, also known as 1-(Piperidin-4-yl)pyrrolidine, is a compound with the molecular formula C9H18N2 . It is used as a building block in heterocyclic chemistry . The molecule consists of a pyrrolidinyl group attached to a piperidine ring .
Synthesis Analysis
The synthesis of 4-(1-Pyrrolidinyl)piperidine derivatives has been reported in various studies . For instance, N-substituted phenacyl derivatives of 4-(1-Pyrrolidinyl)piperidine were obtained by N-alkylation compound with acetonaphthone and phenacyl halides .Molecular Structure Analysis
The molecular structure of 4-(1-Pyrrolidinyl)piperidine has been studied using nuclear magnetic resonance (NMR) spectroscopy . The 1H, 13C, 15N, DEPT, COSY, and HETCOR NMR spectra of 4-(1-Pyrrolidinyl)piperidine have been reported .Chemical Reactions Analysis
The chemical reactions involving 4-(1-Pyrrolidinyl)piperidine have been studied. For instance, it has been reported to form Hofmann type complexes .Physical And Chemical Properties Analysis
4-(1-Pyrrolidinyl)piperidine has a molecular weight of 154.25 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its rotatable bond count is 1 . The compound’s XLogP3-AA is 0.9 .科学研究应用
Analgesic Agents
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 4-(1-Pyrrolidinyl)piperidine derivatives have been synthesized and evaluated for their potential as analgesic agents .
- Methods of Application: The compounds were synthesized by incorporating different phenacyl halide and acetonaphthone containing moiety in 4-(1-Pyrrolidinyl)piperidine . They were evaluated for their analgesic inhibitory potential by the tail flick method .
- Results: The synthetic compounds exhibited significant to highly significant analgesic activity. The size of the substituent, electron donating or withdrawing effect of substituents as well as the position of substituent on phenyl ring affected the activity .
NMR Study
- Scientific Field: Physics
- Application Summary: 4-(1-Pyrrolidinyl)piperidine has been studied experimentally and theoretically using nuclear magnetic resonance (NMR) spectroscopy .
- Methods of Application: 1H, 13C, 15N, DEPT, COSY and HETCOR NMR spectra of 4-(1-Pyrrolidinyl)piperidine have been reported. Solvent effects on nuclear magnetic shielding tensors have been investigated .
- Results: Results from experimental and theoretical data have showed that the molecular geometry and the mole fractions of stable conformers of 4-(1-Pyrrolidinyl)piperidine are solvent dependent .
Small Molecule Ligands
- Scientific Field: Biochemistry
- Application Summary: 4-(1-Pyrrolidinyl)piperidine has been used for the synthesis of small molecule ligands of methyl-lysine binding proteins .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
E-cadherin Expression Restoration
- Scientific Field: Cell Biology
- Application Summary: 4-(1-Pyrrolidinyl)piperidine has been used for the synthesis of small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
Polo-like Kinase 1 Inhibitors
- Scientific Field: Molecular Biology
- Application Summary: 4-(1-Pyrrolidinyl)piperidine has been used for the synthesis of selective Polo-like kinase 1 inhibitors .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
Plasma Glucose Level Regulation
- Scientific Field: Endocrinology
- Application Summary: 4-(1-Pyrrolidinyl)piperidine has been used for the synthesis of molecules with effects on plasma glucose levels .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
安全和危害
未来方向
4-(1-Pyrrolidinyl)piperidine and its derivatives have shown promise in various areas of pharmacotherapy. For instance, the introduction of a pyrrolidine group into the 4-position of central piperidine rings has been found to enhance hPPARδ activity and subtype selectivity . This has led to the discovery of compounds with strong PPARδ agonist activity, which could be significant for the treatment of metabolic diseases . Furthermore, pyrrolidine and piperidine are significant therapeutic compounds, and due to their significant biological activity, it is decided to synthesize different derivatives of 4-(1-Pyrrolidinyl)piperidine .
属性
IUPAC Name |
4-pyrrolidin-1-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWODXDTKGTVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964498 | |
| Record name | 4-(Pyrrolidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinyl)piperidine | |
CAS RN |
5004-07-9, 4983-39-5 | |
| Record name | 4-(1-Pyrrolidinyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5004-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)piperidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004983395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Pyrrolidinyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005004079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Pyrrolidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-pyrrolidinyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

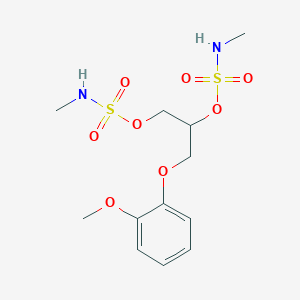
![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)


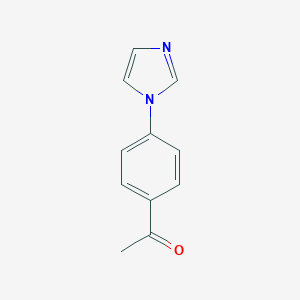
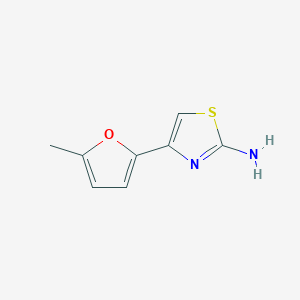
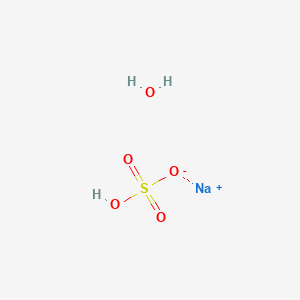
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)

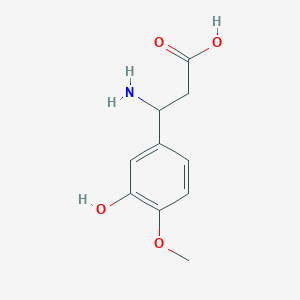
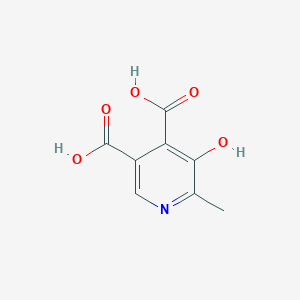


![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)